5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound belonging to the pyrazolo[1,5-A]pyrimidine family. This compound features a fused ring system that combines both pyrazole and pyrimidine structures, making it of significant interest in medicinal chemistry and material science due to its unique structural and photophysical properties. The compound has the molecular formula and a molecular weight of .
The compound is classified as a heterocyclic organic compound, specifically a pyrazolo[1,5-A]pyrimidine derivative. It is cataloged under the CAS number 29274-35-9 and is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine .
The synthesis of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL typically involves cyclocondensation reactions. A common synthetic route includes the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, acting as 1,3-bisnucleophilic systems. This method allows for the formation of the desired heterocyclic structure through the formation of carbon-nitrogen bonds .
In industrial settings, green chemistry principles are often applied to enhance sustainability. Techniques such as the use of continuous flow reactors and automated synthesis platforms are employed to improve efficiency and scalability while minimizing environmental impact . Additionally, ultrasonic irradiation has been explored as a method to facilitate these reactions more effectively .
The molecular structure of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL consists of a fused ring system that includes both pyrazole and pyrimidine components. The canonical SMILES representation is CC1=CC(=O)N2C(=N1)C=CN2
, indicating the arrangement of atoms within the molecule .
Key structural data includes:
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL can participate in various chemical reactions:
Reagents commonly used in these reactions include:
The primary target of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a flavin adenine dinucleotide-dependent hydroxylase. The compound interacts with this enzyme to induce mutations. This action is significant in biological systems where enzyme inhibition can lead to altered metabolic pathways .
The mechanism involves binding to the active site of the hydroxylase, leading to conformational changes that affect enzyme activity. The result is often an alteration in substrate processing or product formation .
Key physical and chemical properties include:
Spectroscopic data (such as NMR and IR) provide insights into structural features:
This data supports the identification and characterization of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL .
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL has diverse applications across several scientific domains:
The assembly of the 5-methylpyrazolo[1,5-a]pyrimidin-7-ol core relies on regioselective cyclocondensation between 5-aminopyrazole derivatives and 1,3-bielectrophilic substrates. β-Dicarbonyl compounds (e.g., acetylacetone or malonate esters) serve as optimal precursors, where the nucleophilic 5-amino group of pyrazole attacks the electrophilic carbonyl carbon. This step is followed by intramolecular cyclodehydration, forming the pyrimidine ring [4] [9]. Regioselectivity is governed by steric and electronic factors: Electron-withdrawing substituents on the β-dicarbonyl component favor attack at the less hindered carbonyl, while bulky pyrazole N1 substituents direct orientation [3] [10]. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine reacts with acetylacetone to yield 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol as the major regioisomer (>95% selectivity) due to minimized steric clash [9].
β-Enaminones offer enhanced regiocontrol via an aza-Michael addition–cyclocondensation sequence. The enaminone’s dimethylamino group acts as a leaving group, enabling selective C–N bond formation at C3 of the enaminone. This method delivers 2,7-disubstituted derivatives with near-complete regioselectivity (e.g., 2-aryl-7-(morpholin-4-yl)-5-methylpyrazolo[1,5-a]pyrimidines) [4] [10].
Table 1: Regioselectivity in Cyclocondensation Reactions
Pyrazole Reactant | 1,3-Bielectrophile | Product Regiochemistry | Selectivity |
---|---|---|---|
5-Amino-3-methyl-1-phenylpyrazole | Acetylacetone | 5-Methyl-2-phenyl-7H-pyrazolo[1,5-a]pyrimidin-7-ol | >95% |
5-Amino-1H-pyrazole | Ethyl 4,4,4-trifluoroacetoacetate | 7-Hydroxy-5-(trifluoromethyl) isomer | 98% |
5-Amino-3-(4-bromophenyl)pyrazole | N,N-Dimethylenaminone | 2-(4-Bromophenyl)-7-(pyrrolidin-1-yl) derivative | >99% |
Conventional thermal cyclocondensations suffer from prolonged reaction times (6–24 hours) and moderate yields (50–70%). Microwave irradiation circumvents these limitations by enabling rapid, energy-efficient coupling. Reactions under microwave conditions (100–150°C, 20–150 W) complete within 5–30 minutes, improving yields by 15–30% [6] [8]. For example, cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under microwave irradiation (120°C, 20 minutes) delivers dihydroxy intermediate 1 in 89% yield, versus 61% under reflux [1] [6].
Solvent-free approaches further enhance sustainability:
Table 2: Efficiency Metrics for Synthetic Protocols
Method | Conditions | Reaction Time | Yield (%) | Energy Input |
---|---|---|---|---|
Conventional reflux | Ethanol, 80°C | 6–24 hours | 50–75 | High |
Microwave (solvent) | DMF, 120°C, 100 W | 5–30 minutes | 85–95 | Moderate |
Solvent-free (alumina) | Basic Al₂O₃, MW, 110°C | 2–10 minutes | 70–93 | Low |
Clay-catalyzed neat | Montmorillonite K10, 100°C | 5–15 minutes | 65–88 | Low |
The 5-methylpyrazolo[1,5-a]pyrimidin-7-ol scaffold undergoes targeted modifications at C2, C5, and C7:
Chlorination of the 7-hydroxy group is pivotal for installing leaving groups. POCl₃ (neat or in toluene) converts 5-methylpyrazolo[1,5-a]pyrimidin-7-ol to 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine within 2–4 hours at 80–110°C. Catalytic pyridine (5 mol%) accelerates the reaction by generating reactive chlorophosphate intermediates [1] [9]. This step is highly efficient (>90% yield) and chemoselective, leaving the 5-methyl group unaffected [1].
Conversely, hydroxylation at C7 involves:
The 7-hydroxy group exhibits prototropic tautomerism, equilibrating between 7-hydroxypyrazolo[1,5-a]pyrimidine (A) and 7H-pyrazolo[1,5-a]pyrimidin-7-one (B) forms. This equilibrium is solvent-dependent:
Structural evidence from NMR and X-ray crystallography confirms tautomeric preferences. In DMSO-d₆, the 7-oxo form dominates, evidenced by a downfield ¹³C signal at δ 160–165 ppm (C7) and absence of OH proton resonance. Solid-state structures exclusively show the oxo form, with carbonyl bond lengths of 1.23–1.25 Å [4] [10]. Substituents modulate tautomerism: Electron-withdrawing groups (e.g., 5-CF₃) stabilize the oxo form, while 5-methyl derivatives exhibit balanced equilibria [9].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8